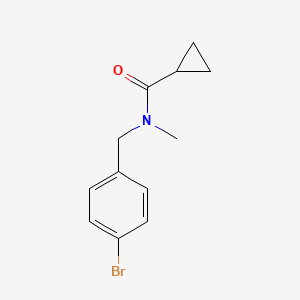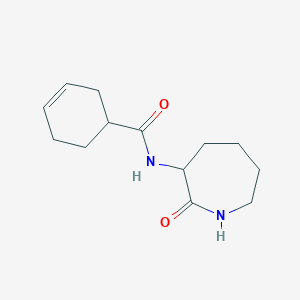
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as OTMP, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. OTMP is a synthetic compound and is not found naturally in any organism. It has been synthesized by several methods, and its properties and applications have been extensively studied.
作用機序
The mechanism of action of Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for neurological disorders.
Biochemical and Physiological Effects:
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have neuroprotective effects in animal models, suggesting that it may have potential as a treatment for neurological disorders.
実験室実験の利点と制限
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in experiments. Another advantage is that it has been extensively studied, so there is a large body of literature on its properties and applications. One limitation is that its mechanism of action is not fully understood, so further research is needed to fully understand its potential applications. Another limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One direction is to further investigate its potential as an anticancer agent, including testing its efficacy in animal models and clinical trials. Another direction is to investigate its potential as a treatment for neurological disorders, including testing its efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in materials science and organic synthesis.
合成法
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can be synthesized by several methods, including the reaction of 2-thiophen-3-ylpyrrolidine with oxalyl chloride, followed by the reaction with 2-methyl-2-oxazoline. Another method involves the reaction of 2-thiophen-3-ylpyrrolidine with oxalyl chloride, followed by the reaction with 1,3-dioxolane. Both methods result in the formation of Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, which can be purified by recrystallization.
科学的研究の応用
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In materials science, Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a precursor for the synthesis of new materials with unique properties. In organic synthesis, Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a building block for the synthesis of new compounds with interesting properties.
特性
IUPAC Name |
oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(12-4-2-7-16-12)14-6-1-3-11(14)10-5-8-17-9-10/h5,8-9,11-12H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMITAQCGGYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxolan-2-yl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


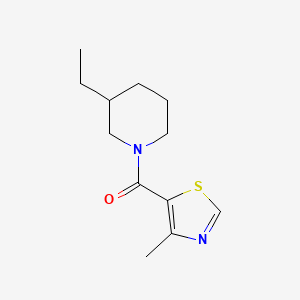
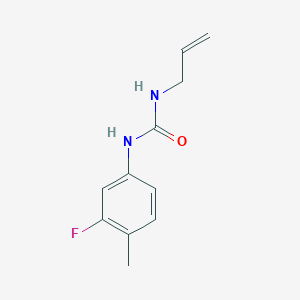


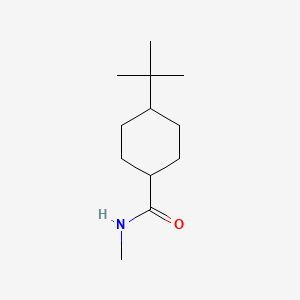
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)

![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7512715.png)

